molecular formula C15H17N B2894310 N-benzyl-2-ethylaniline CAS No. 68950-92-5

N-benzyl-2-ethylaniline

Cat. No.: B2894310
CAS No.: 68950-92-5
M. Wt: 211.308
InChI Key: FAZJPRUDJLIJSW-UHFFFAOYSA-N
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Description

Significance of N-Substituted Aniline (B41778) Derivatives in Synthetic Methodologies

N-substituted aniline derivatives are fundamental building blocks in modern organic synthesis. rsc.org Their prevalence stems from their role as core structural motifs in a vast array of molecules, including pharmaceuticals, agrochemicals, dyes, and functional materials. rsc.orgsci-hub.senih.gov The amino group in these compounds can be readily functionalized, making them versatile intermediates for constructing more complex molecular architectures. sci-hub.se

The development of efficient methods for synthesizing N-substituted arylamines is a major focus of chemical research. Traditional methods often involve transition metal-catalyzed cross-coupling reactions. rsc.org More recent advancements include the use of nitroarenes as starting materials in reductive cross-coupling reactions, which offers a more step-economical approach by avoiding the need for pre-formed anilines. rsc.org Furthermore, catalyst- and additive-free methods are being developed, such as the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, which proceeds through an imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov These innovative synthetic routes highlight the ongoing effort to create these valuable compounds with greater efficiency and under milder, more environmentally benign conditions. beilstein-journals.orgnih.gov

Research Trajectories and Scope for Secondary Aromatic Amines

The field of secondary aromatic amines, which includes N-benzyl-2-ethylaniline, is characterized by several active research trajectories. A primary area of investigation is the development of novel synthetic protocols that offer high yields and selectivity. For instance, research has demonstrated the synthesis of secondary amines through the reaction of primary amines with dinitrofluorobenzenes at elevated temperatures. nih.gov The oxidation of aromatic amines is another significant research focus, with studies exploring enzymatic catalysis, such as using laccase from Trametes versicolor, to understand the formation of oligomeric and polymeric products. mdpi.com

Beyond synthesis, the applications of secondary aromatic amines are expanding. They are crucial intermediates in the production of dyes and are investigated for their optical properties. researchgate.net In materials science, they are used in the synthesis of polymers and as antioxidants. beilstein-journals.orgnih.gov There is also growing interest in their potential biological activities, with research exploring their role as precursors for nitric oxide-releasing compounds, which have implications for inhibiting vascular smooth muscle cell proliferation. nih.gov The broad utility of these amines in crop protection chemicals, surfactants, and personal care products underscores their industrial importance and drives further research into their properties and applications. transparencymarketresearch.com

Positional and Substituent Effects in this compound Analogues

The chemical behavior of this compound and its analogues is profoundly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. These effects can be categorized as electronic and steric.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent alters the electron density of the aniline ring and the nitrogen atom, thereby affecting the molecule's reactivity. For example, the oxidation potentials of alkylanilines show minor differences that correlate with the electron-donating abilities of the alkyl groups. nih.gov Studies using low-temperature NMR spectroscopy have shown that the free energy of activation for the rotational process around the C–N bond in para-substituted N-alkylanilines is linearly related to the Hammett constants of the substituents. rsc.org

Steric Effects: The size and position of substituents can hinder or alter reaction pathways. In this compound, the ethyl group at the ortho position creates significant steric hindrance around the nitrogen atom. This can influence the molecule's conformation and its ability to participate in certain reactions. Research on ortho-substituted alkylanilines suggests that while they may form DNA adducts less efficiently than their para-substituted counterparts, these adducts may be intrinsically more mutagenic. nih.gov The presence of ortho substituents has also been shown to favor N-protonation, which can lead to dealkylation under certain acidic conditions. core.ac.uk NMR studies on nitro-substituted N-alkylanilines have revealed that the presence of two ortho nitro groups causes an abnormally small difference in the chemical shifts between N-methyl and N-ethyl protons, indicating a significant conformational impact. scispace.com

Table 2: Summary of Substituent Effects in Alkylaniline Derivatives

Effect Observation Research Focus Citation
Rotational Barrier The energy barrier for rotation around the C–N bond is linearly related to the Hammett constants of para-substituents. NMR Spectroscopy rsc.org
Oxidation Potential Minor differences in oxidation potentials are consistent with the electron-donating abilities of alkyl substituents. Electrochemistry nih.gov
Reactivity Ortho-substituents can favor N-protonation and subsequent dealkylation. Reaction Mechanism Studies core.ac.uk
Conformation Adducts with ortho-alkyl groups exhibit a higher percentage of low-energy syn conformers. Spectroscopic Analysis nih.gov

| Chemical Shift | The presence of two ortho nitro groups significantly alters the NMR chemical shifts of N-alkyl protons. | NMR Spectroscopy | scispace.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-2-14-10-6-7-11-15(14)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZJPRUDJLIJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Investigations of N Benzyl 2 Ethylaniline Systems

Electronic Structure and Molecular Conformation Analysis

The spatial arrangement and electronic properties of N-benzyl-2-ethylaniline are fundamental to understanding its chemical behavior. Computational chemistry offers powerful tools to probe these characteristics at a molecular level.

Density Functional Theory (DFT) and Ab Initio Calculations

Modern computational chemistry relies heavily on methods like Density Functional Theory (DFT) and ab initio calculations to predict the properties of molecular systems. For substituted anilines, DFT methods, particularly with hybrid functionals like B3LYP, are widely used to obtain optimized geometries, vibrational frequencies, and electronic properties. acs.orgnih.gov These calculations are often performed with basis sets such as 6-311++G(d,p) and may incorporate solvent effects through models like the Polarizable Continuum Model (PCM) to better simulate real-world conditions. acs.org

For instance, DFT calculations on substituted anilines have been successfully employed to understand their oxidation mechanisms. researchgate.net Such studies typically involve optimizing the reactant and product structures and calculating properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. acs.org The energy gap between these frontier orbitals is a key indicator of chemical reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution and delocalization effects, such as the interaction between the nitrogen lone pair and the aromatic π-system. nih.gov

Table 1: Representative Computational Methods for Aniline (B41778) Systems This table illustrates common theoretical methods and their applications in studying substituted anilines, which are applicable to this compound.

Computational MethodBasis SetTypical ApplicationReference
DFT (B3LYP)6-311++G(d,p)Geometry Optimization, Reaction Energetics, Vibrational Frequencies nih.govacs.org
DFT (M08-HX)ma-TZVPAccurate Reaction Rate Constant Determination rsc.org
Ab initio (MP2, CCSD(T))aug-cc-pVDZHigh-Accuracy Energy Calculations, Benchmarking DFT results acs.orgnih.gov

Conformational Landscapes and Intramolecular Interactions

The structure of this compound is characterized by significant conformational flexibility, primarily due to rotation around the C(phenyl)-N and N-C(benzyl) bonds, as well as the pyramidal inversion at the nitrogen center. The presence of an ethyl group at the ortho position of the aniline ring introduces considerable steric hindrance.

Studies on ortho-substituted alkylanilines indicate that such substituents have a profound impact on the molecule's conformation. nih.gov The steric clash between the ortho-ethyl group, the N-benzyl group, and the amine proton forces the amino group out of the plane of the phenyl ring. nih.govrsc.org This disruption of coplanarity affects the conjugation between the nitrogen lone pair and the aromatic ring. The preferred conformation will be a balance between maximizing this electronic stabilization (favoring planarity) and minimizing steric repulsion (favoring non-planarity). Low-temperature NMR studies on related N-alkylanilines have been used to measure the free energy of activation for rotation about the C–N bond, providing experimental validation for these conformational barriers. rsc.org

Table 2: Predicted Conformational Properties of this compound Based on principles from studies on sterically hindered anilines, this table presents expected conformational characteristics.

Conformational ParameterDescriptionExpected Influence of 2-Ethyl GroupReference Principle
C-C-N-C Dihedral AngleTwist of the amino group relative to the aniline ring.Significant deviation from 0° or 180° to avoid steric clash. nih.gov
Nitrogen Inversion BarrierEnergy required for the nitrogen atom to invert its pyramidal geometry.Sensitive to electronic and steric effects of substituents. Halogen substituents, for example, are known to influence this barrier. researchgate.net researchgate.net
C(Aryl)-N Rotational BarrierEnergy barrier for rotation around the bond connecting the nitrogen to the ethyl-substituted phenyl ring.Increased due to steric hindrance from the ortho-ethyl group. rsc.org

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is an indispensable tool for mapping the complex reaction pathways of amines, characterizing the fleeting transition states, and predicting kinetic phenomena.

Computational Mapping of Amine Reactivity Pathways

The reactivity of this compound can be explored through several pathways, including electrophilic aromatic substitution, oxidation, and N-alkylation. DFT calculations allow for the detailed mapping of the potential energy surface for these reactions. acs.orgresearchgate.net

For example, the oxidation of substituted anilines has been shown to proceed via a Hydrogen Atom Transfer (HAT) mechanism, leading to the formation of an amine radical. acs.orgresearchgate.net Computational studies can trace the subsequent steps, evaluating the energetics of various product formations. researchgate.net Similarly, the mechanism for electrophilic substitution can be investigated. While N- and ring-substituted anilines can react at the nitrogen or the aromatic ring, computational models can predict the relative favorability of these pathways. cdnsciencepub.com In the case of N-benzylanilines, experimental studies have shown that oxidation can lead to the formation of imines (benzylideneanilines). rsc.org A computational approach would involve modeling the reaction with an oxidizing agent to elucidate the step-by-step mechanism. unizar.es

Transition State Characterization and Reaction Barrier Calculations

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the reaction's feasibility and rate. Computational chemists locate these structures and confirm them by ensuring they have exactly one imaginary vibrational frequency. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are then performed to verify that the located TS correctly connects the reactant and product states. nih.govacs.org

The Gibbs free energy of activation (ΔG‡), or reaction barrier, can be calculated from the energy difference between the transition state and the reactants. nih.gov DFT modeling has been used to predict activation energies for various reactions, including the reaction of amines with CO2 and Michael acceptors. acs.orgacs.org For this compound, one could model its reaction with an electrophile and calculate the activation barriers for attack at different positions to predict regioselectivity. Studies on similar systems, like the reaction of dimethylamine (B145610) with NO2, have successfully used variational transition state theory to accurately determine rate constants. rsc.org

Table 3: Hypothetical Calculated Activation Energies for a Representative Reaction This table illustrates how DFT can be used to compare the feasibility of different reaction pathways for an amine, a methodology directly applicable to this compound.

Reaction PathwayDescriptionCalculated ΔG‡ (kcal/mol)Predicted OutcomeReference Principle
Pathway A: N-centered attackDirect nucleophilic attack by the amine nitrogen.15.2Kinetically accessible. acs.orgacs.org
Pathway B: C4-attack (para)Electrophilic attack at the para-position of the aniline ring.21.5Higher barrier, less favorable. cdnsciencepub.comacs.org
Pathway C: C6-attack (ortho)Electrophilic attack at the unsubstituted ortho-position.23.8Sterically hindered, highest barrier. cdnsciencepub.comacs.org

Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are powerful experimental probes for determining reaction mechanisms, and their values can be predicted and interpreted using computational methods. A KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of its heavier counterpart (e.g., kH/kD or k14N/k15N). cdnsciencepub.com

For reactions involving the nitrogen atom of this compound, the nitrogen KIE (¹⁵N-KIE) can provide crucial information. For instance, in the oxidation of substituted anilines, inverse ¹⁵N-KIE values (k14/k15 < 1) ranging from 0.992 to 0.999 have been observed and supported by DFT calculations. nih.gov This inverse effect was attributed to an increase in the C-N bond strength in the transition state due to partial imine formation. nih.gov Conversely, if a reaction mechanism involves significant C-N bond cleavage in the rate-determining step, a normal KIE (k14/k15 > 1) would be expected. The magnitude of the KIE helps to quantify the extent of bond making or breaking in the transition state. nih.gov Computational models can calculate the vibrational frequencies of isotopically labeled reactants and transition states to predict KIEs, offering a direct comparison with experimental data to validate a proposed mechanism.

Non-Covalent Interactions and Solvation Modeling

Theoretical and computational methods provide profound insights into the non-covalent forces and solvent effects that govern the behavior of this compound in various chemical environments. These investigations are crucial for understanding its aggregation tendencies, solubility, and reactivity at a molecular level.

While this compound is a tertiary amine and lacks a proton on the nitrogen atom to act as a hydrogen bond donor, the study of hydrogen bonding in related primary and secondary aromatic amine aggregates is essential for understanding potential intermolecular interactions in systems where it might be present as an impurity or in mixtures. In aggregates of primary and secondary anilines, hydrogen bonds of the N-H···N and N-H···π types are the dominant non-covalent interactions. acs.orgresearchgate.net

Computational studies on aniline and its simpler alkylated derivatives reveal that the N-H bond can interact with the nitrogen atom of a neighboring amine or the π-electron system of an adjacent aromatic ring. researchgate.net For instance, in the aniline-diethylamine complex, a strong hydrogen bond forms where the N-H of aniline interacts with the nitrogen of diethylamine, resulting in a significant red-shift of the N-H stretching vibrations. acs.org Similarly, in aniline-aromatic clusters, NH₂–π type hydrogen bonds are a primary interaction force. researchgate.net

The formation of these hydrogen-bonded networks is influenced by the nature and position of substituents on the aniline ring. rsc.org Electron-donating groups can enhance the hydrogen bond acceptor capability of the nitrogen atom, while electron-withdrawing groups have the opposite effect. rsc.org In the context of this compound, its structural features—specifically the bulky ethyl group at the ortho position and the benzyl (B1604629) group on the nitrogen—would introduce significant steric hindrance, likely disfavoring the formation of compact, ordered hydrogen-bonded aggregates that might be observed with less substituted anilines. However, the π-systems of its two aromatic rings could still participate in weaker C-H···π and π-π stacking interactions, which are crucial for the stability of molecular solids and organocatalytic transition states. nih.govsemanticscholar.org

Table 1: Calculated Hydrogen Bond Parameters for Representative Aniline Complexes
ComplexInteraction TypeCalculated Binding Energy (kJ mol⁻¹)H-Bond Distance (Å)Computational Method
Aniline–WaterN–H···ONot specifiedNot specifiedB3LYP/6-311++G(d,p) rsc.org
Aniline–DiethylamineN–H···N15.8Not specifiedMP2/6-31G** acs.org
Aniline–TolueneNH₂–πNot specifiedNot specifiedNot specified researchgate.net
Aniline–Ethene CationNH–πNot specifiedNot specifiedMO Calculation researchgate.net

Solvation plays a critical role in the reactivity and behavior of amines in solution. Computational modeling, utilizing both implicit (continuum) and explicit solvent models, helps to elucidate these effects. researchgate.net Continuum models like the Polarizable Continuum Model (PCM) are widely used to account for bulk solvent effects on the energetics of reactions involving aromatic amines. peerj.comscirp.org These models have been successful in explaining reactivity differences in polar versus non-polar solvents. scirp.org

Studies on the solvation dynamics of aromatic amines have shown that they fall into a distinct class with significantly faster solvation times compared to other solutes, a phenomenon attributed to the relative localization of charge change upon excitation. osti.gov For this compound, its large, non-polar surface area due to the benzyl and ethyl groups would influence its interaction with different solvents. In protic solvents, the nitrogen lone pair can act as a hydrogen bond acceptor, an interaction that can be modeled specifically using microsolvation approaches.

Microsolvation involves including a small, explicit number of solvent molecules in a quantum mechanical calculation to capture specific short-range interactions, such as hydrogen bonding, that are missed by continuum models. acs.orgacs.org For example, in studies of reductive amination, including explicit water molecules in calculations was crucial to demonstrate the stabilization of transition states through hydrogen bonding and to explain observed autocatalytic effects. acs.orgacs.org For this compound, a microsolvation model in a protic solvent like water or methanol (B129727) would involve placing solvent molecules around the nitrogen atom to accurately model the hydrogen bonding between the solvent's hydroxyl proton and the amine's lone pair, which in turn affects the amine's basicity and nucleophilicity. grafiati.comkkwagh.edu.in

Hydrogen Bonding Networks in Aromatic Amine Aggregates

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

QSRR studies establish mathematical relationships between the structural or electronic properties of molecules and their chemical reactivity. For aromatic amines, these models are invaluable for predicting reaction outcomes and understanding mechanistic pathways without the need for extensive experimentation.

The reactivity of this compound can be rationalized and predicted by calculating various electronic descriptors using quantum chemical methods like Density Functional Theory (DFT). scirp.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, atomic charges, and dipole moment. researchgate.netscispace.com

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally implies higher reactivity. scispace.com For this compound, which typically acts as a nucleophile, its reactivity in processes like N-alkylation would be correlated with its HOMO energy. researcher.life The distribution of electrostatic potential and atomic charges on the molecule can predict the most likely sites for electrophilic attack on the aromatic rings. The amino group is a strong ortho, para-director, meaning electrophilic substitution is favored at these positions; however, the ortho-ethyl group in this compound provides steric hindrance that would likely favor substitution at the para-position. ucalgary.ca

QSRR studies on related systems have successfully correlated such descriptors with experimental observations. For example, in the nucleophilic substitution reaction of benzyl bromide with N-substituted anilines, a linear relationship was found between the reaction rate and the computed dipole moment and electronegativity of the nucleophiles. scispace.com The study concluded that the reaction was controlled by electrostatic interactions rather than orbital overlap. scispace.com

Table 2: Computed Electronic and Structural Descriptors for Aniline and Related Derivatives
CompoundHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)Method/Source
Aniline-5.320.681.61HF/6-311G**
N-MethylanilineNot specifiedNot specified1.59AM1 scispace.com
N-EthylanilineNot specifiedNot specified1.61AM1 scispace.com
This compoundNot specifiedNot specifiedNot specifiedData not available in searched literature

The basicity of an amine is determined by the availability of the nitrogen atom's lone pair of electrons for protonation. kkwagh.edu.in For aromatic amines like this compound, several factors are at play:

Resonance: The lone pair on the nitrogen can be delocalized into the aromatic π-system. This resonance stabilization decreases the availability of the lone pair, making aromatic amines significantly weaker bases than aliphatic amines. kkwagh.edu.in

Inductive Effects: Alkyl groups, like the ethyl group on the aniline ring, are electron-donating (+I effect). This effect increases the electron density on the nitrogen, thereby increasing basicity compared to unsubstituted aniline. kkwagh.edu.in

Steric Effects: The ortho-ethyl group and the N-benzyl group create steric hindrance around the nitrogen atom. This can hinder the approach of a proton and also disrupt the planarity required for optimal resonance delocalization, which can sometimes lead to an increase in basicity (inhibition of resonance) or a decrease (steric hindrance to solvation of the conjugate acid). kkwagh.edu.in

Computational methods can predict the proton affinity (PA) in the gas phase or the pKa in solution. Models like COSMO-RS have shown good correlation with experimental pKa values for a wide range of amines by calculating the thermodynamics of the protonation equilibrium. researchgate.net The predicted basicity of this compound would be higher than that of aniline due to the inductive effect of the ethyl group and the electronic effect of the benzyl group. However, it would be a weaker base than simple dialkylamines due to resonance effects.

Nucleophilicity, or the kinetic reactivity towards electrophiles, is related to but distinct from basicity. uni-muenchen.denumberanalytics.com While stronger bases are often stronger nucleophiles, this is not always the case, especially when steric hindrance is significant. The bulky substituents on this compound would likely make it a poorer nucleophile than a less hindered secondary amine like N-ethylaniline, even if their basicities are similar. Predictive models for nucleophilicity, such as those based on Mayr's nucleophilicity scale, can be developed using multivariate linear regression with descriptors for proton affinity, solvation energy, and sterics. acs.org

Table 3: Experimental pKa Values of Conjugate Acids for Aniline and Related Amines in Water
AminepKa
Ammonia (B1221849)9.25 libretexts.org
Aniline4.63 libretexts.org
N-Methylaniline4.85 libretexts.org
N,N-Dimethylaniline5.15 libretexts.org
Pyridine5.25 libretexts.org

Advanced Analytical Methodologies for N Benzyl 2 Ethylaniline Characterization and Detection

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of organic compounds like N-benzyl-2-ethylaniline. Its ability to resolve complex mixtures into individual components allows for precise identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the trace analysis of volatile and semi-volatile organic compounds. The high separation efficiency of GC combined with the specificity and sensitivity of MS/MS detection makes it particularly suitable for identifying and quantifying minute amounts of substances in intricate samples. b-cdn.netkovalent.se For compounds like this compound, which has a purity of over 98.0% as determined by GC, this technique is highly effective. tcichemicals.com

The process involves injecting the sample into the GC system, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within the column. rsc.org As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its unambiguous identification. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by isolating a specific precursor ion and monitoring its characteristic product ions, thereby reducing matrix interference and improving detection limits. b-cdn.net

Table 1: GC-MS/MS Parameters for Analysis

ParameterSetting
Column Agilent DB-WAX UI
Dimensions 30 m × 0.25 mm × 0.25 µm
GC Oven Program 40°C (3 min), then 10°C/min to 250°C (hold 10 min)
Inlet Splitless, 250°C
Carrier Gas Helium, 1.0 mL/min
Transfer Line Temp. 280°C
Ion Source Temp. 250°C
Detection Mode Multiple Reaction Monitoring (MRM)

This table presents typical GC-MS/MS parameters that can be adapted for the analysis of this compound and similar compounds. kovalent.se

Liquid Chromatography Coupled with Electrochemical and Mass Spectrometric Detection (HPLC-ED, LC-MS/MS)

For non-volatile or thermally labile compounds, high-performance liquid chromatography (HPLC) is the separation technique of choice. ub.edu When coupled with electrochemical detection (ED) or tandem mass spectrometry (LC-MS/MS), it offers excellent sensitivity and selectivity for the analysis of a wide range of analytes, including aromatic amines.

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net Electrochemical detection is particularly sensitive for compounds that can be easily oxidized or reduced, such as some aniline (B41778) derivatives. smolecule.com The use of 4-(4-nitrophenylazo) N-benzyl, N-ethylaniline molecules has been shown to be effective in mediating electron transfer in the development of electrochemical sensors. smolecule.com

LC-MS/MS has become the gold standard for the determination of trace-level contaminants in various matrices. ub.edunih.gov The use of atmospheric pressure ionization sources like electrospray ionization (ESI) allows for the gentle ionization of analytes, preserving their molecular integrity. ub.edu The subsequent MS/MS analysis provides high selectivity and sensitivity, enabling the detection of compounds at very low concentrations. nih.gov For primary aromatic amines (PAAs), UHPLC-MS/MS methods have been developed with limits of detection (LOD) in the low µg kg⁻¹ range. nih.gov

Table 2: LC-MS/MS Method Performance for Primary Aromatic Amines

ParameterResult
Linearity (R²) ≥ 0.9987
Limit of Detection (LOD) 0.007–0.031 µg/ml
Precision (RSD) 1.28%–5.34%
Accuracy (Recovery) 87.2%–110.6%

This table summarizes the performance characteristics of a validated UHPLC-MS/MS method for the analysis of primary aromatic amines, demonstrating the high sensitivity and reliability of the technique. researchgate.net

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical step in the analytical workflow, particularly for trace analysis. It aims to isolate the analyte of interest from the sample matrix, remove interfering substances, and pre-concentrate the analyte to a level suitable for instrumental analysis.

Derivatization Procedures for Enhanced Analytical Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a derivative with improved analytical properties. For compounds that exhibit poor chromatographic behavior or low detector response, derivatization can significantly enhance sensitivity and selectivity. In the context of amine analysis, derivatization is often employed to improve their volatility for GC analysis or to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC. science.govresearchgate.net For instance, the derivatization of nitrate (B79036) ions to 2,4-dimethyl-6-nitrophenol (B88349) allows for their concentration and subsequent analysis. researchgate.net

Advanced Solid-Phase Extraction (SPE) and Microextraction Methods

Solid-phase extraction (SPE) is a widely used sample preparation technique that offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and greater efficiency. researchgate.net SPE utilizes a solid sorbent to selectively retain the analyte of interest from a liquid sample, while allowing interfering components to pass through. researchgate.netiaea.org The choice of sorbent is crucial for achieving high recovery and selectivity. researchgate.net

Recent advancements have led to the development of microextraction techniques, which are miniaturized versions of conventional extraction methods. These include solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME). b-cdn.net SPME involves the use of a coated fiber to extract analytes from a sample, which can then be directly desorbed into the analytical instrument. b-cdn.netkovalent.se DLLME is a rapid and efficient microextraction technique that uses a small amount of extraction solvent dispersed in the aqueous sample. b-cdn.net These methods offer high enrichment factors and are environmentally friendly due to the minimal use of organic solvents.

Application of Molecularly Imprinted Polymers (MIPs) in Selective Extraction

Molecularly imprinted polymers (MIPs) are highly cross-linked polymers with tailor-made recognition sites that are complementary to the analyte of interest in terms of size, shape, and functionality. raco.catnih.gov This "molecular memory" imparts a high degree of selectivity to the polymer, making MIPs excellent sorbents for the selective extraction of target analytes from complex matrices. raco.catresearchgate.net

The synthesis of MIPs involves the polymerization of functional and cross-linking monomers in the presence of a template molecule (the analyte). nih.gov After polymerization, the template is removed, leaving behind specific binding sites. MIPs have been successfully applied in various sample preparation techniques, including SPE and sensor development, for the selective determination of a wide range of compounds. researchgate.netnih.gov The high selectivity of MIPs can significantly reduce matrix effects and improve the accuracy and reliability of analytical measurements. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of a molecule's chemical structure. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction provide detailed information about its atomic arrangement and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are crucial for confirming the connectivity and chemical environment of each atom.

While specific, experimentally-derived spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of closely related analogues, such as N-benzyl-2-methylaniline and other N-substituted anilines. semanticscholar.orgyorku.ca

In a typical ¹H NMR spectrum, the protons of the ethyl group would appear as a triplet (for the -CH₃) and a quartet (for the -CH₂-), due to spin-spin coupling. The benzylic protons (-CH₂-) attached to the nitrogen would appear as a distinct singlet. beilstein-journals.org The protons on the two aromatic rings (the aniline and benzyl (B1604629) moieties) would produce a complex multiplet pattern in the aromatic region of the spectrum (typically δ 6.5-7.5 ppm). The single proton on the nitrogen atom (N-H) would also produce a signal, which can sometimes be broad. uva.nl

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the ethyl group, the benzylic methylene (B1212753) carbon, and the twelve aromatic carbons would all resonate at characteristic chemical shifts, confirming the carbon skeleton of the compound. uva.nl

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃~1.2 (triplet)~14
Ethyl -CH₂-~2.6 (quartet)~25
Benzyl -CH₂-~4.4 (singlet)~48
NH ProtonBroad signal, variableN/A
Aromatic Protons/Carbons6.5 - 7.4 (multiplet)110 - 148

X-ray Diffraction for Crystalline Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and information on the packing of molecules within a crystal lattice.

This compound is typically an oil or low-melting solid at room temperature, making single-crystal X-ray diffraction analysis challenging without first preparing a suitable crystalline derivative. However, the analysis of similar aniline derivatives demonstrates the power of this technique. For instance, the crystal structure of (E)-2-ethyl-N-(4-nitrobenzylidene)aniline, a Schiff base derived from 2-ethylaniline, has been successfully determined by XRD. core.ac.uk Such studies reveal detailed conformational features, including the dihedral angles between the aromatic rings. core.ac.uktandfonline.com

Should a crystalline form of this compound or a salt thereof be obtained, XRD analysis would involve irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The data would allow for the construction of an electron density map, from which the exact position of each atom can be determined, confirming the molecular structure and revealing its solid-state conformation. rsc.org

Quality Assurance and Method Validation in Aromatic Amine Analysis

Robust quality assurance (QA) and thorough method validation are critical for generating reliable and reproducible data in the quantitative analysis of aromatic amines like this compound. These procedures ensure that an analytical method is fit for its intended purpose.

Use of Internal Standards and Deuterated Analogues

In quantitative analysis, particularly with chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are essential. They are used to correct for the loss of analyte during sample preparation and for variations in instrument response. nih.gov

The ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample. For mass spectrometry, stable isotope-labeled analogues of the analyte, such as deuterated analogues, are considered the gold standard. researchgate.netd-nb.info A deuterated analogue of this compound (e.g., N-benzyl-d₅-2-ethylaniline) would have nearly identical chemical and physical properties to the non-labeled compound, meaning it would behave similarly during extraction, derivatization, and chromatography. nih.gov However, because it has a different mass, the mass spectrometer can distinguish it from the target analyte. researchgate.net This allows for highly accurate and precise quantification, as most sources of analytical variability are effectively cancelled out.

When a specific deuterated analogue is not available, other structurally similar compounds or deuterated standards for other aromatic amines, such as naphthalene-d8 (B43038) or o-toluidine-d7, may be used. chinesestandard.netcoresta.org

Determination of Linearity, Detection Limits, and Recovery Rates

Method validation involves assessing several key performance parameters to ensure the method is accurate, sensitive, and reliable.

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. It is determined by analyzing a series of standards at different concentrations and plotting the instrument response against the concentration. For the analysis of aromatic amines, a linear relationship, demonstrated by a correlation coefficient (R²) of >0.99 or >0.995, is typically expected over the working concentration range. d-nb.infooup.comnih.gov

Detection Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net These are typically determined by analyzing samples with very low concentrations of the analyte and are often defined based on the signal-to-noise ratio (e.g., S/N of 3 for LOD and 10 for LOQ). For aromatic amines, modern LC-MS/MS or GC-MS/MS methods can achieve LODs in the low µg/kg or ng/g range. oup.comnih.gov

Recovery Rates: Recovery experiments are performed to evaluate the efficiency of the entire analytical procedure, including extraction and sample clean-up. This is done by analyzing blank samples that have been spiked with a known amount of the analyte. The measured concentration is then compared to the known spiked amount, and the result is expressed as a percentage. For the analysis of aromatic amines in various matrices, recovery rates are typically expected to be within the range of 70-120%. oup.complos.org

Table 2: Typical Method Validation Parameters for Aromatic Amine Analysis This table presents typical performance characteristics for analytical methods used for aromatic amines.

Parameter Typical Value / Range Description
Linearity (R²) > 0.995Demonstrates a proportional response to concentration. d-nb.info
Limit of Detection (LOD) 0.1 - 5 µg/kg (ng/g)The lowest concentration that can be reliably detected. nih.govresearchgate.net
Limit of Quantitation (LOQ) 1 - 10 µg/kg (ng/g)The lowest concentration that can be accurately quantified. oup.comresearchgate.net
Recovery 70% - 120%The percentage of analyte recovered through the entire method. plos.org
Precision (RSD) < 15-20%The degree of agreement among replicate measurements. d-nb.infonih.gov

Applications of N Benzyl 2 Ethylaniline in Organic Synthesis and Materials Science

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

The structural framework of N-benzyl-2-ethylaniline makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles, particularly quinolines and related fused systems. The synthesis of quinolines, a core structure in many natural products and pharmacologically active compounds, can be achieved through various methods starting from substituted anilines. researchgate.net

One prominent method is the Brønsted acid-catalyzed Cross-Dehydrogenative Coupling (CDC) of N-alkyl anilines with alkynes or alkenes, using molecular oxygen as the oxidant. nih.gov In a representative reaction, an N-benzylaniline substrate undergoes cyclization with an alkyne like phenylacetylene (B144264) in the presence of an acid catalyst such as trifluoromethanesulfonic acid (TfOH) to yield highly substituted quinolines. nih.gov This approach highlights how the N-benzyl and aniline (B41778) moieties can be strategically employed to construct the quinoline (B57606) core.

Another sophisticated strategy involves the tandem catalysis of N-allyl-N-benzylaniline derivatives to form complex polyheterocyclic systems like isoindolo[2,1-a]quinolines. nih.gov Although this involves an N-allyl group instead of an N-ethyl group, the principle demonstrates the utility of the N-benzylaniline scaffold. The process often utilizes ruthenium carbene catalysts in a one-pot reaction, showcasing an efficient pathway to novel dye molecules with interesting photophysical properties. nih.gov The general concept of intramolecular cyclization or intermolecular annulation involving the aniline ring and the substituents on the nitrogen atom is a cornerstone of modern heterocyclic synthesis. organic-chemistry.orgorganic-chemistry.org

Table 1: Representative Synthesis of Quinolines from N-Benzylaniline Derivatives
ReactantsCatalyst/ReagentConditionsProduct TypeReference
N-Benzylaniline, PhenylacetyleneTfOH (15 mol%), O₂120 °C, 24 hSubstituted Quinolines nih.gov
N-allyl-N-benzylaniline derivatives, 1,4-benzoquinoneGrubbs II catalyst (1 mol%)Refluxing toluene, 12 hIsoindolo[2,1-a]quinolines nih.gov

Building Block for Functional Organic Materials

The term "building block" in chemistry refers to molecules that can be used to construct larger, more complex structures for specific applications in fields like materials science and drug discovery. cymitquimica.com this compound and its derivatives fit this description due to their combination of aromatic rings and a reactive amine center.

Derivatives of N-benzylaniline are integral to the creation of functional materials with tailored properties. For example, azo disperse dyes have been synthesized using N-benzyl-N-ethylaniline as a core structure. researchgate.net These dyes exhibit interesting solvatochromic behavior, meaning their color changes depending on the polarity of the solvent. Such properties are valuable in the development of chemical sensors and advanced optical materials. researchgate.netaascit.org

In the field of liquid crystals, the introduction of specific organic dopants can significantly enhance electro-optical performance. A closely related compound, N-benzyl-2-methyl-4-nitroaniline (BNA), has been investigated as a dopant in nematic liquid crystals. mdpi.com Research showed that doping with BNA resulted in a fivefold faster fall time compared to the undoped liquid crystal cell. mdpi.com This improvement is attributed to the strong intermolecular π-π interactions between the phenyl groups of the dopant and the liquid crystal molecules, which alters properties such as birefringence and the splay elastic constant (K₁₁). mdpi.com While this study used a nitro-substituted derivative, it underscores the potential of the N-benzylaniline framework as a building block for tuning the properties of functional organic materials.

Table 2: Effect of N-benzyl-2-methyl-4-nitroaniline (BNA) Doping on Liquid Crystal Properties
MixtureConcentration (wt%)Birefringence (Δn) at 633 nmSplay Elastic Constant (K₁₁) (pN)Reference
Pristine LC00.21114.8 mdpi.com
BNA-LC0.50.20812.9 mdpi.com
BNA-LC1.00.20111.6 mdpi.com

Role as a Ligand or Catalyst Component in Organic Transformations

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordinating with metal centers in catalysts. N-benzyl-o-toluidine (N-benzyl-2-methylaniline), a structurally similar compound, is explicitly noted for its use as a building block in the synthesis of ligands for transition metal complexes, leveraging its electron-donating characteristics. atomfair.com

The broader class of N-alkylanilines is central to many catalytic reactions. Transition metal complexes, particularly those of iridium (Ir) and ruthenium (Ru), are highly effective for N-alkylation reactions using alcohols. acs.org For instance, nitrile-substituted N-heterocyclic carbene (NHC) complexes of Ir(III) have been shown to catalyze the N-alkylation of various anilines with benzyl (B1604629) alcohol, producing N-benzylaniline derivatives in high yields. nih.gov In these catalytic cycles, the aniline derivative is a substrate, but the fundamental interactions are relevant to how such molecules can function as part of a catalytic system. The efficiency of these catalysts highlights the importance of the amine functionality in mediating key steps of the reaction mechanism. acs.orgnih.gov

Table 3: Catalytic N-Alkylation of Substituted Anilines with Benzyl Alcohol
Aniline SubstrateCatalystYield (%)Reference
2-methylanilineNHC-Ir(III) complex (2b)65 nih.gov
4-methylanilineNHC-Ir(III) complex (2b)72 nih.gov

Investigations into Non-Linear Optical Properties of Aniline Derivatives

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, a property crucial for applications in photonics, including frequency conversion and optical switching. Organic molecules with donor-π-acceptor architectures are often excellent candidates for NLO applications.

While this compound itself is not a classic donor-π-acceptor system, its derivatives have been studied for these properties. Azo dyes derived from N-benzyl-N-ethylaniline have been synthesized and investigated for their optical characteristics. researchgate.net More pointedly, significant research has been conducted on N-benzyl-2-methyl-4-nitroaniline (BNA), where the nitro group acts as a strong electron acceptor. BNA is a well-established organic crystal with impressive quadratic NLO properties, making it suitable for second-harmonic generation (SHG) and terahertz (THz) wave generation. nih.gov

Direct measurements of phase-matching directions for SHG in BNA crystals have allowed for the refinement of its optical dispersion properties (Sellmeier equations) and the determination of its absolute NLO coefficients, such as d₂₄. nih.gov These fundamental studies are critical for designing and predicting the performance of NLO devices based on this class of materials. The research into BNA demonstrates that the N-benzylaniline skeleton is a promising platform for developing high-performance organic NLO crystals. mdpi.comnih.gov

Environmental Analytical Research Methodologies Pertaining to Aromatic Amines

Development of Analytical Protocols for Environmental Matrices

The detection and quantification of aromatic amines like N-benzyl-2-ethylaniline in environmental samples such as water, soil, and air present a significant analytical challenge due to their potential for widespread distribution and the low concentration levels at which they may occur. uminho.ptmdpi.com A variety of analytical methods have been developed and are continually being refined to meet the demands for sensitivity, selectivity, and accuracy.

Commonly employed techniques for the analysis of aromatic amines in environmental matrices include chromatography and spectroscopy. uminho.pt Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful separation techniques that are often coupled with mass spectrometry (MS) for definitive identification and quantification. uminho.pttheseus.fi This combination, particularly GC-MS and HPLC-MS, provides the high selectivity and sensitivity required for complex environmental samples. uminho.ptnih.gov For instance, a study on industrial wastewater utilized capillary gas chromatography-mass spectrometry to determine the concentration of various anilines and benzidines, demonstrating the method's applicability to complex aqueous matrices. iwaponline.com

Sample preparation is a critical step in the analytical workflow. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction are frequently used to isolate and pre-concentrate aromatic amines from water samples. nih.govwaters.com For soil and sediment samples, methods like accelerated solvent extraction may be employed. nih.govgreenpeace.to The choice of extraction method depends on the specific properties of the target analyte and the sample matrix.

Recent advancements have also explored novel derivatization methods to enhance the detectability of aromatic amines. For example, halogenation of the aromatic ring has been shown to produce derivatives that are more amenable to gas chromatographic analysis with sensitive detectors like the electron capture detector (ECD). tandfonline.com

The table below summarizes various analytical methods used for the determination of aromatic amines in different environmental matrices.

Analytical TechniqueSample MatrixKey Features
GC-MSWater, Soil, AirHigh sensitivity and selectivity, suitable for a wide range of volatile and semi-volatile amines. theseus.finih.gov
HPLC-MSWater, SoilApplicable to a broader range of polar and non-volatile amines. uminho.ptnih.gov
Capillary Electrophoresis (CE)WaterOffers high separation efficiency and low sample volume requirements. uminho.pt
UV-Visible SpectroscopyWaterA simpler, more cost-effective method, but with lower selectivity compared to chromatographic techniques. uminho.ptrsc.org

Methodologies for Monitoring Aromatic Amine Presence in Industrial and Consumer Products

Aromatic amines are utilized in the manufacturing of a wide array of industrial and consumer goods, including dyes, pigments, pesticides, pharmaceuticals, and polymers. uminho.ptlcms.cz Consequently, monitoring their presence in final products is essential to ensure consumer safety and regulatory compliance.

Analytical methodologies for these products often involve an initial extraction step to isolate the aromatic amines from the product matrix. For example, in the analysis of textiles for banned azo dyes, a chemical reduction step is performed to cleave the azo bond and release the constituent aromatic amines, which are then analyzed, typically by GC-MS. theseus.finih.gov Standardized methods, such as EN 14362-1 and EN 14362-2, have been established for this purpose. theseus.fi

In the cosmetics and personal care industry, where primary aromatic amines (PAAs) can be present as impurities or by-products, robust analytical methods are crucial. waters.comlcms.cz Ultra-performance liquid chromatography (UPLC) coupled with a QDa detector offers a rapid and accurate method for screening PAAs in these products. waters.com Sample preparation for cosmetics may involve simple dilution and centrifugation before analysis. waters.com

Voltammetry is another technique employed for monitoring specific aromatic amines, particularly those used as antioxidants in industrial lubricants. metrohm.com This electrochemical method measures the current generated by the oxidation of the amine, providing a quantitative measure of its concentration. metrohm.com Differential pulse voltammetry (DPV) is often preferred over linear sweep voltammetry (LSV) as it provides better peak resolution and separation from the background. metrohm.com

The following table outlines analytical approaches for monitoring aromatic amines in various products.

Product TypeAnalytical MethodologyPurpose of Analysis
TextilesGC-MS after reductionDetection of banned aromatic amines from azo dyes. theseus.finih.gov
CosmeticsUPLC-QDaScreening for the presence of primary aromatic amines. waters.comlcms.cz
Industrial LubricantsVoltammetry (DPV)Quantification of aromatic amine antioxidants. metrohm.com
Plastics/PolymersGC-MS, HPLCIdentification and quantification of residual monomers or additives. lcms.cz

Microcosm and Ecotoxicological Methodologies for Compound Fate Studies

Understanding the environmental fate of this compound and other aromatic amines is critical for assessing their potential ecological risks. Microcosm and ecotoxicological studies are instrumental in this regard, providing insights into biodegradation, persistence, and toxicity.

Microcosm studies simulate specific environmental compartments (e.g., soil, sediment, water) in a controlled laboratory setting to investigate the degradation of a compound. researchgate.netmdpi.com These studies can help determine the rate of biodegradation and identify the microorganisms responsible for the transformation. researchgate.netmdpi.com For instance, studies have demonstrated the complete degradation of certain aromatic amines by specific bacterial strains in soil microcosms. researchgate.net Analytical techniques such as HPLC and GC-MS are used to monitor the disappearance of the parent compound and the formation of metabolites over time. researchgate.net Stable isotope probing (SIP) is a powerful tool used in conjunction with these analytical methods to trace the metabolic fate of a labeled compound within a microbial community. mdpi.com

The persistence of a chemical in the environment is another key parameter evaluated. Persistence is often expressed as a degradation half-life in different environmental compartments like water, soil, and sediment. norman-network.com Regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) have established criteria for identifying persistent, bioaccumulative, and toxic (PBT) substances. norman-network.com

The table below provides an overview of methodologies used in compound fate studies.

Study TypeMethodologyKey Information ObtainedAnalytical Role
Microcosm StudyControlled incubation of environmental samples (soil, water) with the test compound.Biodegradation rates, degradation pathways, identifying responsible microorganisms. researchgate.netmdpi.comMonitoring parent compound and metabolite concentrations over time using techniques like HPLC or GC-MS. researchgate.net
Ecotoxicology StudyExposure of standard test organisms (e.g., fish, daphnia, algae) to a range of concentrations of the test compound.Acute and chronic toxicity data (e.g., LC50, EC50, NOEC). scbt.comresearchgate.netVerifying exposure concentrations and ensuring the stability of the test substance in the test medium.
Persistence AssessmentDegradation studies in various environmental media (water, soil, sediment) under standardized conditions.Degradation half-lives. norman-network.comQuantifying the concentration of the test substance at different time points.

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-ethylaniline, and how can reaction parameters be optimized for yield improvement?

  • Methodological Answer : The compound is synthesized via two primary routes: (1) alkylation of N-ethylaniline with benzyl chloride under reflux conditions, or (2) benzylation of N-ethylaniline derivatives using catalytic acid/base systems. Optimization involves adjusting molar ratios (e.g., 1.2:1 benzyl chloride to amine), temperature control (80–100°C), and solvent selection (aprotic solvents like DMF enhance reactivity). Monitoring via TLC or GC-MS ensures reaction completion. Literature reports achieving ~83% yield through inert atmosphere conditions and stoichiometric precision .

Q. What analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be addressed?

  • Methodological Answer : Core techniques include:
  • ¹H/¹³C NMR : Confirm benzyl (δ 4.3–4.5 ppm singlet) and ethyl (δ 1.2–1.4 ppm triplet) substituents.
  • FT-IR : Identify C-N stretches (~1250 cm⁻¹) and aromatic C-H bends.
  • GC-MS : Verify molecular ion at m/z 211.
    For spectral contradictions, ensure purity via HPLC (>95%), calibrate instruments, and consider rotational isomers (e.g., restricted rotation of benzyl groups causing peak splitting). Cross-reference with Ashford’s Dictionary for benchmark data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid vapor inhalation (TCI SDS notes acute toxicity via dermal/oral exposure).
  • Storage : Seal containers under nitrogen to prevent oxidation; store away from light and oxidizers.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .

Advanced Research Questions

Q. How can researchers design experiments to investigate degradation pathways of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose samples to 40°C/75% relative humidity for 6 months (ICH Q1A guidelines).
  • Analytical Monitoring : Use HPLC-PDA to track parent compound depletion and LC-MS/MS to identify degradants (e.g., N-oxide derivatives from oxidation).
  • Control Variables : Compare sealed vs. open containers to assess oxygen sensitivity. TCI SDS warns of hazardous decomposition products (CO, NOₓ) under improper storage .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

  • Methodological Answer :
  • Experimental Validation : Re-measure properties using OECD 105 (water solubility) and shake-flask methods (logP).
  • Literature Cross-Check : Compare with Ashford’s data (density: 1.03 g/cm³, BP: 287°C).
  • Computational Modeling : Apply QSPR models with descriptors like molar refractivity to predict logP (~3.1) and validate against experimental results .

Q. How should researchers address discrepancies in toxicological data for this compound across studies?

  • Methodological Answer :
  • Standardized Assays : Conduct OECD 423 (acute oral toxicity) and 404 (dermal irritation) under GLP conditions.
  • Purity Verification : Ensure test compound purity via HPLC (≥95%) to exclude impurities as confounding factors.
  • In Vitro Correlates : Perform Ames tests (OECD 471) to assess mutagenicity, aligning results with in vivo data .

Methodological Notes

  • Experimental Replication : Follow Beilstein Journal guidelines for detailed procedure documentation, including stoichiometry, equipment calibration, and raw data archiving .
  • Data Interpretation : Use hypothesis-driven frameworks (e.g., Hill’s criteria) to evaluate causality in toxicity studies, citing spectral and chromatographic evidence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.